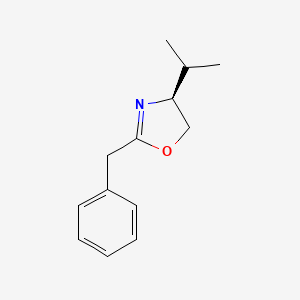
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and propan-2-yl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted amino alcohol with an isopropyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a chiral building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyl and propan-2-yl groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-2-benzyl-4-methyl-4,5-dihydro-1,3-oxazole
- (4S)-2-benzyl-4-ethyl-4,5-dihydro-1,3-oxazole
Uniqueness
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
175226-83-2 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(4S)-2-benzyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H17NO/c1-10(2)12-9-15-13(14-12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
KZDIMPAUMSVYLE-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
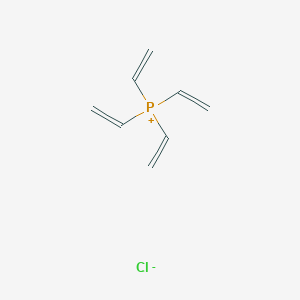

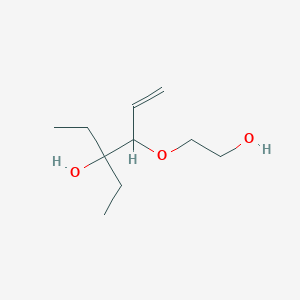
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
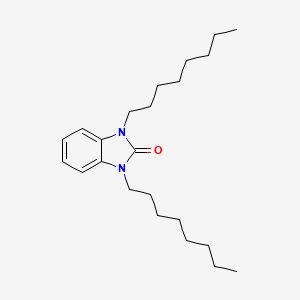
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
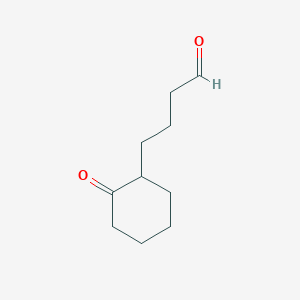
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
